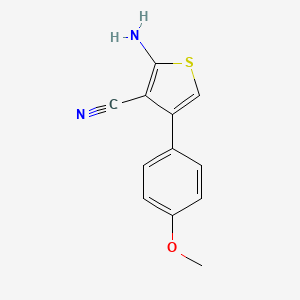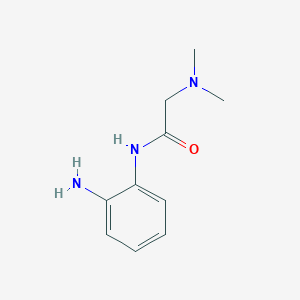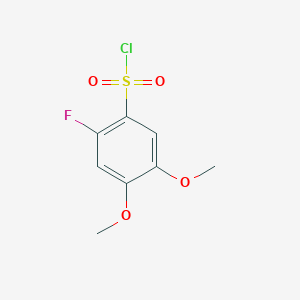
2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride
Übersicht
Beschreibung
2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClFO4S. It is a sulfonyl chloride derivative, characterized by the presence of a fluorine atom and two methoxy groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride typically involves the reaction of 2-Fluoro-4,5-dimethoxybenzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
2-Fluoro-4,5-dimethoxybenzene+Chlorosulfonic acid→2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the electron-withdrawing sulfonyl chloride group.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and Lewis acids (e.g., AlCl3).
Nucleophilic Substitution: Reagents such as amines (e.g., NH3, RNH2) are used under basic conditions.
Major Products Formed
EAS Reactions: Products include halogenated derivatives of this compound.
Nucleophilic Substitution: Products include sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical transformations and synthesis processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Difluorobenzene-1-sulfonyl chloride
- 2-Fluoro-5-methylbenzenesulfonyl chloride
Uniqueness
2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride is unique due to the presence of both fluorine and methoxy groups on the benzene ring, which influence its reactivity and chemical properties. The combination of these substituents makes it a valuable reagent in organic synthesis and research applications.
Eigenschaften
IUPAC Name |
2-fluoro-4,5-dimethoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO4S/c1-13-6-3-5(10)8(15(9,11)12)4-7(6)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCNVXSVITXLCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine](/img/structure/B1284697.png)
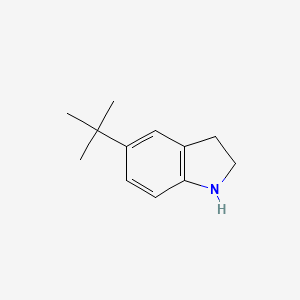
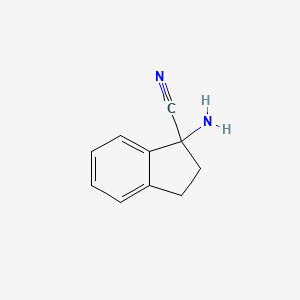
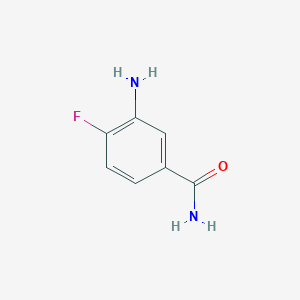
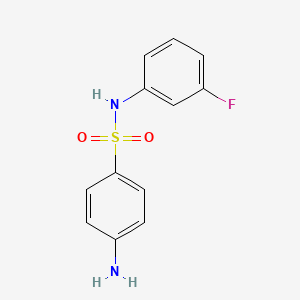
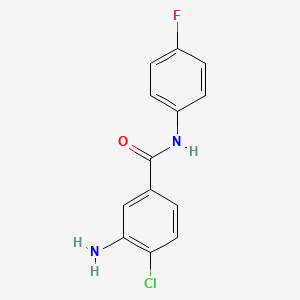
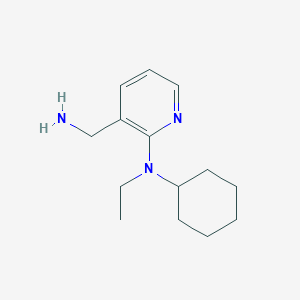

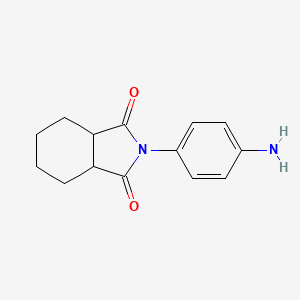
![7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1284742.png)


